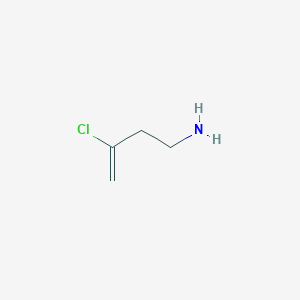

3-Chlorobut-3-en-1-amine

Description

Contextual Significance in Contemporary Organic Chemistry

The significance of 3-Chlorobut-3-en-1-amine and related chloro-substituted allylic amines stems from their utility as intermediates in the synthesis of more complex molecules. The amine group can act as a nucleophile, while the carbon-chlorine bond can be targeted in substitution reactions. The double bond offers a site for various addition reactions.

Compounds with similar structures, such as other chlorinated butenylamines, are recognized as valuable precursors and building blocks in several areas:

Organic Synthesis : They serve as starting materials for creating a variety of organic compounds. The combination of a reactive chloro-alkene moiety with a nucleophilic amine group allows for diverse synthetic transformations.

Medicinal Chemistry : Allylic amines are crucial structural motifs found in many natural products and pharmaceutical drugs. bohrium.comresearchgate.netnih.gov The ability to synthesize and modify these structures is a key focus of drug discovery. solubilityofthings.com For instance, substituted allylic amines are core components of drugs like Naftifine and Cinnarizine. nih.gov

Industrial Chemistry : These compounds can be used as intermediates in the production of specialty chemicals.

Overview of Research Trajectories for this compound and Related Structures

Research involving allylic amines, the class of compounds to which this compound belongs, is dynamic and multifaceted. A significant challenge and area of focus is the development of efficient and selective methods for their synthesis. researchgate.net

Key Research Trends:

Advanced Catalytic Methods : A major trajectory in the synthesis of allylic amines involves transition metal catalysis, particularly with palladium. bohrium.comacs.org Research has focused on developing palladium-catalyzed allylic amination and C-H amination reactions to construct these molecules with high efficiency and stereoselectivity. bohrium.comnih.gov Recent innovations include photoinduced palladium catalysis, which can accommodate a wider range of alkenes and aliphatic amines. bohrium.com

Electrochemical Synthesis : Electrochemical methods are emerging as a powerful strategy for synthesizing allylic amines. acs.org These processes can couple abundant starting materials, such as secondary amines and unactivated alkenes, under mild conditions. acs.org

Synthesis of Heterocyclic Compounds : Allylic amines are valuable precursors for synthesizing nitrogen-containing heterocyclic compounds like piperidines. Piperidine derivatives are among the most important synthetic fragments for drug design. mdpi.com Research focuses on developing new cyclization strategies, including radical cyclizations and transition-metal-catalyzed reactions, to convert acyclic amines into these valuable ring systems. mdpi.comwhiterose.ac.uk

Functionalization of Allylic Amines : Beyond their synthesis, a significant research effort is directed towards the further functionalization of allylic amines. For example, palladium-catalyzed γ-arylation of tertiary allylic amines has been developed as a method to create novel and potent adenylyl cyclase inhibitors, which have potential applications in treating pain. nih.gov

The direct C-H amination of internal alkenes with aliphatic amines remains a significant challenge due to issues with catalyst reactivity and coordination. researchgate.net Overcoming these limitations through novel catalytic systems, such as dual photoredox and cobalt catalysis, is an active area of investigation. researchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

918871-89-3 |

|---|---|

Molecular Formula |

C4H8ClN |

Molecular Weight |

105.56 g/mol |

IUPAC Name |

3-chlorobut-3-en-1-amine |

InChI |

InChI=1S/C4H8ClN/c1-4(5)2-3-6/h1-3,6H2 |

InChI Key |

QWZABTGKWQCMGM-UHFFFAOYSA-N |

Canonical SMILES |

C=C(CCN)Cl |

Origin of Product |

United States |

Stereochemical and Isomeric Considerations of 3 Chlorobut 3 En 1 Amine

Analysis of Constitutional and Positional Isomers

Constitutional isomers, also known as structural isomers, have the same molecular formula but differ in the bonding sequence of their atoms. scribd.com A specific type of constitutional isomerism is positional isomerism, where compounds have the same carbon skeleton and the same functional groups, but the position of the functional groups on the carbon chain differs. scribd.comscribd.com

The compound 3-Chlorobut-3-en-1-amine (C₄H₈ClN) can be compared with its constitutional and positional isomers to highlight their structural distinctions. echemi.com

This compound: Features a four-carbon chain with an amine group at position 1 (C1). A double bond is located between C3 and C4, and a chlorine atom is attached to C3. echemi.com

3-Chlorobut-1-ene: This compound (C₄H₇Cl) is a constitutional isomer but not a positional isomer of the amines, as it lacks the amine functional group. solubilityofthings.comnih.govnist.gov Its double bond is at C1 and the chlorine atom is at C3. nist.govchemspider.commolport.com Notably, the carbon at position 3 is a chiral center, meaning 3-chlorobut-1-ene can exist as a pair of enantiomers (R and S isomers). youtube.com

4-Chlorobut-3-en-1-amine: This is a positional isomer of this compound. It has the same carbon skeleton and functional groups, but the positions of the double bond and chlorine atom differ. The double bond is between C3 and C4, with the chlorine at C4. nih.gov

4-Chlorobut-2-en-1-amine: Another positional isomer, this compound has its double bond between C2 and C3, and the chlorine atom is at C4. nih.govsmolecule.com This arrangement allows for geometrical isomerism (E/Z isomers), with the (E)-isomer generally being more stable due to reduced steric hindrance. vulcanchem.com

A comparative table of these compounds is provided below.

| Property | This compound | 3-Chlorobut-1-ene | (E)-4-Chlorobut-3-en-1-amine | 4-Chlorobut-2-en-1-amine |

| IUPAC Name | This compound | 3-chlorobut-1-ene | (E)-4-chlorobut-3-en-1-amine | 4-chlorobut-2-en-1-amine |

| Molecular Formula | C₄H₈ClN echemi.com | C₄H₇Cl nih.govnist.gov | C₄H₈ClN nih.gov | C₄H₈ClN nih.govsmolecule.com |

| Molecular Weight | 105.56 g/mol echemi.com | 90.55 g/mol nih.govnist.gov | 105.56 g/mol | 105.56 g/mol nih.govsmolecule.com |

| Structure | CH₂(NH₂)-CH₂-C(Cl)=CH₂ | CH₂=CH-CH(Cl)-CH₃ | CH₂(NH₂)-CH₂-CH=CH(Cl) | CH₂(NH₂)-CH=CH-CH₂(Cl) |

| Key Features | Double bond at C3; Chlorine at C3. | Double bond at C1; Chlorine at C3; Chiral center at C3. youtube.com | Double bond at C3; Chlorine at C4. | Double bond at C2; Chlorine at C4; Exhibits E/Z isomerism. vulcanchem.com |

| CAS Number | 918871-89-3 echemi.com | 563-52-0 nih.govnist.gov | 144979-37-3 | 774474-50-9 nih.gov |

This table is generated based on available data from cited sources.

Stereoisomeric Forms and Configurational Aspects

Stereoisomers have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. quizlet.comuou.ac.in A significant type of stereoisomerism in unsaturated compounds is geometrical isomerism.

Geometrical isomerism, often called cis-trans or E/Z isomerism, occurs in molecules with a rigid structure, such as a carbon-carbon double bond, that restricts rotation. libretexts.orgsiue.edu For an alkene to exhibit geometrical isomerism, each carbon atom involved in the double bond must be bonded to two different groups. libretexts.orgvaia.com

Let's consider the analogous compound 3-chlorobut-2-en-1-amine . nih.gov

Its structure is CH₃-C(Cl)=CH-CH₂NH₂.

The first carbon of the double bond (C2) is attached to a methyl group (-CH₃) and a chlorine atom (-Cl). These are different groups.

The second carbon of the double bond (C3) is attached to a hydrogen atom (-H) and an aminomethyl group (-CH₂NH₂). These are also different groups.

Since both carbons of the double bond have two different substituents, 3-chlorobut-2-en-1-amine can exist as two geometrical isomers: (E) and (Z). nih.gov The (E) isomer has the higher priority groups on opposite sides of the double bond, while the (Z) isomer has them on the same side. uou.ac.in

In contrast, the primary subject of this article, This compound (CH₂=C(Cl)-CH₂-CH₂NH₂), does not exhibit geometrical isomerism.

Its structure features a double bond between C3 and C4.

The carbon at position 3 (C3) is bonded to a chlorine atom (-Cl) and a -CH₂CH₂NH₂ group.

However, the carbon at position 4 (C4) is bonded to two hydrogen atoms (-H), which are identical.

Because one of the carbons in the double bond (C4) has two identical groups attached, rotation around the C=C axis does not produce a different compound. Therefore, this compound does not have geometrical isomers. libretexts.org

Mechanistic Studies of Chemical Reactions Involving 3 Chlorobut 3 En 1 Amine and Its Analogs

Nucleophilic Substitution Mechanisms

Nucleophilic substitution reactions on allylic substrates, such as the isomers of chlorobutene, are classic examples where the formation of resonance-stabilized intermediates dictates the product distribution. These reactions can proceed through S(_N)1 or S(_N)2 pathways, with the former often leading to rearranged products.

Carbocationic Intermediate Formation and Rearrangements (e.g., in reactions of 3-chlorobut-1-ene with nucleophiles)

In reactions favoring an S(_N)1 pathway, such as the solvolysis of 3-chlorobut-1-ene in an aqueous solution facilitated by a silver salt, the rate-determining step is the ionization of the C-Cl bond to form a carbocation. pearson.com The departure of the chloride leaving group results in the formation of a resonance-stabilized allylic carbocation. study.com

This intermediate has the positive charge delocalized over two carbon atoms, C1 and C3. This delocalization means the carbocation can be represented by two major resonance contributors. As a result, the subsequent nucleophilic attack can occur at either of these electrophilic centers. This phenomenon, where a nucleophile attacks at a position different from where the leaving group departed, is known as an allylic rearrangement. pearson.comlumenlearning.com

Furthermore, carbocations are susceptible to rearrangements to form more stable intermediates. libretexts.orglibretexts.org In the case of the cation formed from 3-chlorobut-1-ene, a 1,2-hydride shift can occur, transforming the secondary allylic carbocation into a more stable tertiary carbocation, if such a pathway is structurally possible and energetically favorable. pearson.comlumenlearning.com

Regioselectivity in Substitution Pathways

The regioselectivity of nucleophilic substitution on allylic systems is directly influenced by the nature of the carbocationic intermediate. Because the resonance hybrid of the allylic cation has two carbons with partial positive charges, the nucleophile can attack either site. pearson.com

For example, the reaction of 3-chlorobut-1-ene with water yields a mixture of two isomeric alcohols: but-3-en-2-ol and but-2-en-1-ol. pearson.com The formation of these two products is a direct consequence of the nucleophilic attack by water at the two different electrophilic carbons of the single, resonance-stabilized carbocation intermediate. The relative amounts of the products can be influenced by factors such as steric hindrance and the electronic properties of the carbocation.

| Reactant | Nucleophile | Intermediate | Position of Attack | Product |

|---|---|---|---|---|

| 3-Chlorobut-1-ene | H₂O | Allylic Carbocation ([CH₂=CH-C⁺H-CH₃] ↔ [C⁺H₂-CH=CH-CH₃]) | C3 | But-3-en-2-ol |

| 3-Chlorobut-1-ene | H₂O | C1 | But-2-en-1-ol |

Electrophilic Addition Mechanisms on the Alkene Moiety

The alkene functional group in 3-chlorobut-3-en-1-amine and its analogs is susceptible to electrophilic addition. The π electrons of the double bond act as a nucleophile, attacking an electrophilic species. libretexts.org The mechanism proceeds through a carbocation intermediate, and its stability governs the regioselectivity of the reaction. chemistrystudent.com

Addition Reactions to Unsaturated Chlorinated Systems (e.g., electrophilic addition to 3-chlorobut-1-ene)

The electrophilic addition of a hydrogen halide like HBr to an unsymmetrical alkene such as 3-chlorobut-1-ene follows a two-step mechanism. youtube.com

Electrophilic Attack : The π bond of the alkene attacks the electrophilic hydrogen of HBr. This addition follows Markovnikov's rule, which states that the hydrogen adds to the carbon atom that already has the greater number of hydrogen atoms. This ensures the formation of the more stable carbocation. libretexts.orglibretexts.org

Nucleophilic Attack : The resulting bromide anion (Br⁻) acts as a nucleophile and attacks the carbocation, forming the final product. youtube.com

The stability of the carbocation intermediate is the key to the regioselectivity of the reaction. Tertiary carbocations are more stable than secondary ones, which are in turn more stable than primary ones. In the case of 3-chlorobut-1-ene, protonation of the C1 carbon leads to a secondary carbocation at C2, which is more stable than the primary carbocation that would form from protonation at C2. chemistrystudent.com

Influence of Catalysis and Reagents on Addition Stereochemistry and Regioselectivity

The outcome of electrophilic addition reactions can be significantly influenced by the choice of reagents and the presence of catalysts. These factors can alter both the regioselectivity (which constitutional isomer is formed) and the stereochemistry (the spatial arrangement of the added atoms). nih.gov

Regioselectivity : While the addition of HX typically follows Markovnikov's rule, the presence of peroxides during the addition of HBr can completely reverse the regioselectivity. This "anti-Markovnikov" addition proceeds through a free-radical mechanism rather than a carbocationic one. pearson.com

Stereochemistry : The stereochemistry of the addition depends on the mechanism.

Syn-addition : Both new groups add to the same side of the double bond. This is common in catalytic hydrogenation, where the alkene adsorbs onto a solid metal catalyst surface. vanderbilt.edulasalle.edu

Anti-addition : The two new groups add to opposite sides of the double bond. This is characteristic of the halogenation of alkenes (e.g., with Br₂). The reaction proceeds through a cyclic halonium ion intermediate. The subsequent backside attack by the halide ion leads to the anti-addition product. lasalle.educhemistrysteps.comlibretexts.orglibretexts.org

Non-stereoselective addition : If the reaction proceeds through a planar, long-lived carbocation intermediate that can be attacked from either side with equal probability, a mixture of syn- and anti-addition products (a racemic mixture if chiral centers are formed) results. lasalle.edulibretexts.orgyoutube.com

| Reaction | Reagent/Catalyst | Intermediate | Regioselectivity | Stereochemistry |

|---|---|---|---|---|

| Hydrohalogenation | HBr | Carbocation | Markovnikov | Non-stereoselective (Syn and Anti) |

| Halogenation | Br₂ in CCl₄ | Cyclic Bromonium Ion | N/A for symmetrical alkenes | Anti |

| Catalytic Hydrogenation | H₂ / Pd, Pt, or Ni | Surface-adsorbed species | N/A | Syn |

| Hydration | H₂O / H₂SO₄ | Carbocation | Markovnikov | Non-stereoselective (Syn and Anti) |

Transition Metal-Mediated Reaction Mechanisms

Transition metals, particularly palladium, are widely used to catalyze reactions involving allylic compounds. nih.gov One of the most significant of these is the Tsuji-Trost allylic amination, which is a powerful method for forming carbon-nitrogen bonds. nih.gov This reaction is highly relevant for substrates like 3-chlorobut-1-ene and its amine derivatives.

The generally accepted catalytic cycle for palladium-catalyzed allylic amination involves several key steps:

Oxidative Addition : A low-valent palladium(0) complex reacts with the allylic chloride. The palladium inserts into the carbon-chlorine bond, breaking it and forming a new organometallic species. This step creates a π-allyl palladium(II) complex. nih.gov

Nucleophilic Attack : The amine nucleophile attacks the π-allyl ligand of the palladium complex. This attack typically occurs on the face of the allyl group opposite to the metal.

Reductive Elimination : Following the nucleophilic attack, the product, now an allylic amine, is released from the palladium center. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. nih.gov

This catalytic approach offers significant advantages, including mild reaction conditions and high selectivity. organic-chemistry.org The regioselectivity and stereoselectivity of the amination can often be controlled by the choice of ligands attached to the palladium catalyst. acs.orgrsc.org

Palladium(II)-Catalyzed Pathways (e.g., cyclization-induced rearrangement mechanisms)

Palladium(II)-catalyzed reactions are powerful tools for constructing nitrogen-containing heterocyclic compounds. For substrates like this compound, a primary mechanistic pathway involves an intramolecular oxidative amination, often referred to as an aza-Wacker-type cyclization. nih.govnih.gov

The catalytic cycle typically begins with the coordination of the alkene moiety of the substrate to a Pd(II) center. This is followed by an intramolecular aminopalladation step, where the amine nucleophile attacks the coordinated double bond. nih.gov This key step forms a new carbon-nitrogen bond and a carbon-palladium sigma bond, generating a cyclic alkylpalladium(II) intermediate. The regioselectivity of this nucleophilic attack is a critical factor influencing the structure of the final product.

Following the formation of the alkylpalladium(II) species, the reaction pathway can diverge. One common fate of this intermediate is a process that leads to rearrangement. For instance, in related systems, palladium-catalyzed cyclization of allylic bromides with 1,2-dienyl ketones is proposed to proceed through a furanyl palladium intermediate that then reacts with the allylic bromide. nih.gov While the specific rearrangement for a this compound-derived intermediate would depend on the precise reaction conditions and substrate structure, the generation of the initial cyclized palladium species is the gateway to these complex transformations.

Competing Processes in Catalytic Cycles (e.g., β-hydride elimination)

In many palladium-catalyzed reactions involving the formation of alkylpalladium(II) intermediates, a common and often undesired competing process is β-hydride elimination. nih.govresearchgate.net This step is a fundamental process in organometallic chemistry and can interfere with the desired reaction outcome. nih.gov For the cyclic alkylpalladium(II) intermediate formed from this compound, β-hydride elimination would involve the abstraction of a hydrogen atom from a carbon atom that is beta to the palladium center.

This elimination process results in the formation of a palladium-hydride species (H-Pd-X) and an unsaturated cyclic product, which may be an enamine or an allylic amine derivative, depending on the position of the eliminated hydrogen. nih.gov The propensity for β-hydride elimination is a significant challenge in developing efficient cyclization reactions. organic-chemistry.org

Several strategies have been developed to suppress or control this competing pathway:

Ligand Choice: The selection of ancillary ligands on the palladium catalyst is critical. Certain ligands can influence the geometry and electronic properties of the palladium center, thereby disfavoring the syn-periplanar arrangement required for β-hydride elimination.

Substrate Control: The structure of the substrate itself can be modified to prevent β-hydride elimination. For example, substrates that lack β-hydrogens at accessible positions cannot undergo this pathway. In other cases, the introduction of certain functional groups, such as an N-sulfonyl group on the amine, can stabilize the alkylpalladium intermediate through coordination, thus preventing the usual β-elimination. organic-chemistry.org

Reaction Conditions: The choice of solvent, temperature, and additives can also influence the relative rates of the desired productive step (e.g., reductive elimination or further cross-coupling) versus β-hydride elimination.

In some synthetic applications, however, β-hydride elimination is intentionally harnessed. For example, enantioselective desymmetric β-hydride elimination from π-allyl-Pd species has been developed as a method to construct remote stereocenters. nih.gov Computational studies have shown that in such reactions, the β-hydride elimination can be the rate-limiting and enantioselectivity-determining step. nih.govresearchgate.net

Investigations of Ground State and Excited State Reaction Dynamics

The detailed study of reaction dynamics, including the characterization of transition states and intermediates, often requires computational methods, as these species are typically transient and difficult to observe experimentally. researchgate.net Density Functional Theory (DFT) has become an indispensable tool for elucidating the mechanisms of complex organic and organometallic reactions. scispace.comnih.gov

For reactions involving analogs of this compound, DFT calculations can provide a comprehensive picture of the potential energy surface. This allows researchers to:

Identify Transition States: Calculations can map the geometry and energy of transition states for key steps like aminopalladation, β-hydride elimination, and reductive elimination. For example, DFT studies on palladium-catalyzed oxidative carbocyclization have been used to investigate the stereoselectivity-determining cyclization step. nih.gov

Determine Reaction Pathways: By comparing the activation energies of competing pathways, computational studies can predict the likely course of a reaction. For instance, in the gas-phase pyrolysis of allyl methyl amine, a retro-ene reaction, DFT calculations showed that a concerted cyclic mechanism involving a six-membered transition state is favored over a multistep radical mechanism. scispace.com

Analyze Molecular Dynamics: Molecular dynamics (MD) simulations, in conjunction with DFT, can explore the dynamic behavior of molecules along the reaction coordinate, providing insights into ambimodal transition states and potential energy surface bifurcations that can lead to different products. escholarship.org

While excited state dynamics are more commonly studied in photochemical reactions, computational and transient optical spectroscopic studies of some palladium-catalyzed processes have provided evidence for both static and dynamic quenching, as well as inner-sphere and outer-sphere mechanisms, which can be initiated by photoexcitation of a Pd(0) species. researchgate.net

Solvent Effects and Additive Influences on Reaction Mechanisms

The reaction environment, dictated by the choice of solvent and the presence of additives, can profoundly influence the mechanism, rate, and selectivity of palladium-catalyzed reactions.

Solvent Effects: The polarity of the solvent can affect the stability of charged intermediates and transition states within the catalytic cycle. In palladium-catalyzed aerobic oxidation reactions, the choice of solvent can be critical. For example, in the oxidative amination of styrene, the solvent can impact the regioselectivity of the reaction. nih.gov

Additive Influences: A wide range of additives are used to control and promote palladium-catalyzed reactions involving allylic amines and their derivatives.

Bases: Bases are often required in these reactions, and their nature can be crucial. In some Pd-catalyzed aminations, the base, rather than the amine, may bind first to the oxidative addition complex, altering the resting state of the catalyst and the turnover-limiting step. nih.gov The use of a Brønsted base has been shown to induce a switch in regioselectivity in certain oxidative amination reactions. nih.gov

Ligands: As mentioned previously, ancillary ligands play a multifaceted role. They stabilize the palladium catalyst, prevent the formation of inactive palladium black, and critically, influence the regio- and stereoselectivity of the reaction. researchgate.net

Co-catalysts and Other Additives: In some systems, Lewis acids are used to promote key steps. For instance, Yb(OTf)₃ has been shown in computational studies to facilitate the oxidative addition step in certain palladium-catalyzed cycloadditions. mdpi.com Even simple additives like water can play an important role; a catalytic amount of water was found to be crucial for a highly regioselective allylic C-H amination of alkenes. rsc.org

The table below summarizes findings from a study on the optimization of a palladium-catalyzed intramolecular oxidative alkylation of an unactivated olefin, demonstrating the significant impact of both the palladium precursor and the solvent on the reaction yield.

| Entry | Pd Source (10 mol %) | Solvent | Yield (%) |

|---|---|---|---|

| 1 | Pd(OAc)₂ | Toluene | <5 |

| 2 | Pd(OAc)₂ | THF | 10 |

| 3 | Pd(OAc)₂ | CH₂Cl₂ | 15 |

| 4 | Pd(OAc)₂ | Acetone | 25 |

| 5 | PdCl₂(MeCN)₂ | Acetone | 89 |

| 6 | Pd(TFA)₂ | Acetone | 80 |

| 7 | (cod)PdCl₂ | Acetone | <5 |

Data adapted from a study on the intramolecular oxidative alkylation of ζ-alkenyl β-diketones, an analogous cyclization system. organic-chemistry.org The reaction was performed with CuCl₂ (3 equiv) at room temperature for 24 hours.

Computational Chemistry and Theoretical Investigations of 3 Chlorobut 3 En 1 Amine

Electronic Structure Calculations and Reactivity Predictions

Electronic structure calculations are fundamental to understanding the chemical behavior of 3-chlorobut-3-en-1-amine. These calculations, typically performed using methods like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311+G(d,p)), reveal the distribution of electrons within the molecule, which in turn governs its reactivity.

Key insights are derived from the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is primarily localized on the lone pair of the nitrogen atom in the amine group, with some contribution from the π-system of the C=C double bond. This indicates that the primary site for electrophilic attack is the nitrogen atom. The LUMO is predominantly centered on the antibonding σ* orbital of the carbon-chlorine (C-Cl) bond. The energy gap between the HOMO and LUMO is a critical parameter; a smaller gap suggests higher reactivity.

Analysis of the molecular electrostatic potential (ESP) map further clarifies reactivity. The ESP map for this compound shows a region of high negative potential (typically colored red) around the nitrogen and chlorine atoms, confirming their roles as nucleophilic and electronegative centers, respectively. Regions of positive potential (blue) are found around the hydrogens of the amine group, making them susceptible to interaction with bases or nucleophiles.

Mulliken population analysis provides quantitative estimates of the partial atomic charges, highlighting the electronic push-pull effects within the molecule. The nitrogen and chlorine atoms carry significant negative charges, while the carbon atom bonded to chlorine (C3) is relatively electron-deficient and thus an electrophilic site.

| Property | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.85 eV | Indicates the energy of the most available electrons (on N and C=C), related to ionization potential. |

| LUMO Energy | -0.42 eV | Indicates the energy of the lowest available orbital for accepting electrons (C-Cl σ*), related to electron affinity. |

| HOMO-LUMO Gap | 6.43 eV | A measure of molecular stability and chemical reactivity. |

| Dipole Moment | 2.15 D | Reflects the overall polarity of the molecule, arising from the electronegative N and Cl atoms. |

| Mulliken Charge on N | -0.78 e | Confirms the high electron density and nucleophilicity of the amine group. |

| Mulliken Charge on C3 | +0.15 e | Shows the carbon attached to chlorine is an electrophilic center. |

| Mulliken Charge on Cl | -0.29 e | Indicates significant negative charge due to high electronegativity. |

Reaction Coordinate Analysis and Transition State Modeling

Theoretical modeling is exceptionally useful for mapping the potential energy surface (PES) of a chemical reaction, identifying the lowest energy path from reactants to products. A significant potential reaction for this compound is intramolecular cyclization, driven by the proximate nucleophilic amine and electrophilic vinyl chloride moieties.

One plausible pathway is an intramolecular SN2' reaction, where the amine nitrogen attacks the terminal vinylic carbon (C4), leading to a concerted shift of the double bond and expulsion of the chloride ion from C3. This process forms a five-membered ring, specifically a 3-methylenepyrrolidinium cation.

Reaction coordinate analysis for this transformation typically involves defining the coordinate as the change in the N-C4 bond distance. As the system moves along this coordinate, its energy changes, passing through a maximum that corresponds to the transition state (TS). Locating this TS geometry is a primary goal of the modeling. Transition state searches (e.g., using Berny optimization algorithms) reveal a structure where the N-C4 bond is partially formed, the C3-Cl bond is partially broken, and the C3-C4 bond is losing its double-bond character. The TS is confirmed by vibrational frequency analysis, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The calculated activation energy (Ea), the difference in energy between the reactant and the TS, determines the kinetic feasibility of the reaction. Similarly, the reaction energy (ΔErxn), the difference between the reactant and product energies, indicates its thermodynamic favorability.

| Parameter | Reactant (Ground State) | Transition State (TS) | Product (Cation) |

|---|---|---|---|

| Relative Energy (kcal/mol) | 0.0 | +28.5 (Ea) | +12.1 (ΔErxn) |

| N···C4 Distance (Å) | 3.15 Å | 2.05 Å | 1.52 Å (N-C4 bond) |

| C3-Cl Distance (Å) | 1.76 Å | 2.28 Å | (Dissociated Cl-) |

| Imaginary Frequency (cm-1) | None | -354i | None |

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the saturated carbon chain in this compound allows for multiple spatial arrangements, or conformers. The rotation around the C1-C2 and C2-C3 single bonds gives rise to a complex potential energy surface with several local minima.

A systematic conformational search, often performed by scanning the dihedral angles, can identify the most stable conformers. For the C1-C2-C3-Cl dihedral, different staggered conformations (anti and gauche) exist. The relative stability of these conformers is dictated by a balance of steric hindrance and potential intramolecular interactions, such as a weak hydrogen bond between an amine hydrogen and the chlorine atom or the π-cloud of the double bond. Calculations typically show that gauche conformers, which bring the functional groups closer, can be stabilized if attractive non-covalent interactions outweigh steric repulsion.

Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, typically in a simulated solvent environment. An MD simulation of this compound in a box of water molecules can reveal:

Conformational Interconversion: The frequency and pathways of transitions between different low-energy conformers at a given temperature.

Solvation Structure: How solvent molecules arrange around the solute. Radial distribution functions (RDFs) can be calculated to show the probability of finding a water molecule at a certain distance from the amine nitrogen or the chlorine atom, quantifying the strength of hydrogen bonding and solvation shells.

Flexibility: The root-mean-square fluctuation (RMSF) of each atom provides a measure of its mobility, highlighting the most flexible parts of the molecule (typically the aminomethyl group).

| Conformer | C1-C2-C3-C4 Dihedral Angle | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Anti-1 | ~180° | 0.00 (Global Minimum) | The carbon backbone is in an extended, anti-periplanar arrangement, minimizing steric hindrance. |

| Gauche-1 | ~65° | +0.85 | A gauche arrangement, slightly higher in energy due to steric strain. |

| Gauche-2 (H-bond) | ~-70° | +0.50 | A gauche conformer stabilized by a weak intramolecular H-N···Cl interaction. |

| Eclipsed | ~0° | +4.50 | A high-energy eclipsed conformation, representing a rotational barrier. |

Quantum Chemical Characterization of Intermediates

Beyond stable reactants and products, computational chemistry excels at characterizing transient intermediates that may be difficult or impossible to isolate experimentally. For this compound, several key intermediates can be modeled.

Protonated Species (3-chlorobut-3-en-1-aminium): In an acidic medium, the amine group is readily protonated. Quantum chemical calculations on the resulting cation, 3-chlorobut-3-en-1-aminium, show significant changes. The N atom becomes positively charged, its nucleophilicity is eliminated, and it becomes an electron-withdrawing group via induction. This alters the electronic properties of the entire molecule, for example, by making the C=C double bond more electron-deficient and susceptible to nucleophilic attack.

Cyclic Cationic Intermediate: As discussed in section 5.2, intramolecular cyclization leads to a cationic intermediate. Modeling the geometry and charge distribution of the 3-methylenepyrrolidinium ion reveals a planar C-C(=CH2)-C segment within the five-membered ring. The positive charge is delocalized, primarily residing on the nitrogen atom and the carbons of the former amine group. Vibrational frequency analysis confirms this structure as a true energy minimum on the PES (no imaginary frequencies).

| Property | Neutral Molecule | 3-chlorobut-3-en-1-aminium | 3-methylenepyrrolidinium |

|---|---|---|---|

| Overall Charge | 0 | +1 | +1 |

| Mulliken Charge on N | -0.78 e | -0.45 e (charge shared with H's) | -0.38 e |

| C3-C4 Bond Length (Å) | 1.34 Å (double) | 1.34 Å (double) | 1.35 Å (exocyclic double) |

| Nucleophilicity at N | High | Negligible | None (quaternary N) |

Theoretical Prediction of Chemical Transformations

Computational modeling can be used in a predictive capacity to explore a wider range of chemical transformations that this compound might undergo under various conditions.

Base-Induced Elimination: In the presence of a strong, non-nucleophilic base, an E2-type elimination of HCl is a probable pathway. Theoretical models can simulate the approach of a base (e.g., hydroxide (B78521) or an alkoxide) to the hydrogen on C2. The TS for this reaction would involve simultaneous proton abstraction by the base, formation of a C2-C3 triple bond, and departure of the chloride ion. The predicted product would be the highly unsaturated but-3-en-1-yn-1-amine . Calculations can predict the activation barrier for this process, assessing its feasibility relative to other pathways like substitution.

Radical Reactions: The C-Cl bond, particularly on a vinylic carbon, can undergo homolytic cleavage under photochemical (UV irradiation) or high-temperature conditions. Theoretical calculations can determine the C-Cl bond dissociation energy (BDE). The resulting vinylic radical intermediate can be characterized in terms of its geometry (sp2 or bent) and spin density distribution. Subsequent predicted reactions could include dimerization or reaction with radical scavengers.

Addition Reactions: While the double bond is somewhat electron-rich, it could participate in addition reactions. For instance, theoretical modeling of an electrophilic addition of HBr would likely predict that the proton adds to C4 (following Markovnikov's rule, stabilized by the adjacent C-Cl), generating a secondary carbocation at C3. The stability of this cation and the subsequent attack by Br- can be fully modeled.

| Reaction Type | Proposed Conditions | Key Predicted Product(s) | Computational Focus |

|---|---|---|---|

| Elimination (E2) | Strong, non-nucleophilic base (e.g., t-BuOK) | but-3-en-1-yn-1-amine | Modeling the TS for concerted HCl elimination. |

| Radical Cleavage | UV light or high temperature | Vinylic radical intermediate | Calculation of C-Cl Bond Dissociation Energy (BDE). |

| Electrophilic Addition | Strong acid (e.g., HBr) | 3-bromo-3-chlorobutan-1-amine | Analysis of carbocation intermediate stability. |

| Intramolecular Substitution (SNAr-type) | Heat, polar aprotic solvent | 2-chloromethylazetidine | Modeling the TS for direct attack at C3 (higher barrier). |

Applications of 3 Chlorobut 3 En 1 Amine in Contemporary Organic Synthesis

Role as a Versatile Synthetic Building Block

The unique structural combination of an allylic amine and a vinyl chloride makes 3-chlorobut-3-en-1-amine a valuable precursor for a variety of organic molecules. Its bifunctional nature allows for sequential or tandem reactions to build molecular complexity efficiently.

Precursor for Nitrogen-Containing Heterocycles (e.g., quinolizinium salts via 1-chlorobut-3-ene)

While direct synthesis of quinolizinium salts from this compound is not extensively documented, its structural analogue, 1-chlorobut-3-ene, provides a conceptual basis for its potential in synthesizing nitrogen-containing heterocycles. The synthesis of quinolizinium salts can be achieved through the reaction of 2-alkenylpyridines with various coupling partners. scribd.com The allylic moiety present in this compound could, in principle, be modified to generate a similar reactive intermediate capable of undergoing cyclization to form heterocyclic systems. The primary amine group offers a handle for the introduction of a pyridine ring or other nitrogenous heterocycles, which could then participate in intramolecular reactions to form fused ring systems analogous to quinolizinium salts.

Intermediate in the Synthesis of Complex Organic Molecules

The allylic amine framework is a common motif in numerous natural products and biologically active compounds. qub.ac.uk Synthetic methodologies that generate multifunctional allylic amines are therefore of high value. qub.ac.uk this compound serves as a four-carbon building block containing both a nucleophilic amine and an electrophilic vinyl chloride. This duality allows for its incorporation into larger molecules through various C-N and C-C bond-forming reactions. For instance, the amine can be acylated or alkylated, while the vinyl chloride can participate in transition metal-catalyzed cross-coupling reactions, providing a pathway to complex molecular structures.

Utilization in Novel Synthetic Methodologies

The development of selective and efficient bond-forming reactions is a central theme in modern organic chemistry. The reactivity profile of this compound makes it an interesting substrate for exploring and developing new synthetic methods.

Development of Chemo- and Regioselective Processes in C-N Bond Formation

The presence of two reactive sites in this compound—the amine and the vinyl chloride—necessitates chemo- and regioselective control in its reactions. Methodologies that can selectively target one functional group in the presence of the other are highly desirable. For example, palladium-catalyzed amination reactions have been developed to control both chemo- and regioselectivity in the formation of C-N bonds. nih.gov Such catalytic systems could potentially be applied to reactions involving this compound to selectively form either branched or linear products, depending on the reaction conditions. acs.org The development of molybdenum-catalyzed regioselective allylic amination of tertiary allylic carbonates also highlights the ongoing efforts to achieve high selectivity in C-N bond formation involving allylic substrates. researcher.life These advanced methods could be adapted for reactions with this compound to achieve high levels of control.

Contributions to Specialized Organic Transformations (e.g., allylation reactions, formation of chlorohydrins as intermediates)

Beyond its role as a building block, the structural motifs within this compound are relevant to several specialized organic transformations.

The allylic amine portion of the molecule is pertinent to allylation reactions, a fundamental C-C bond-forming process. The synthesis of homoallylic amines, for example, can be achieved through the allylation of imines. organic-chemistry.orgresearchgate.net While this compound itself would not be the allylating agent, its synthesis and reactions are part of the broader field of allylic amine chemistry.

Furthermore, the vinyl chloride functionality is related to the chemistry of halohydrins. The reaction of alkenes with a halogen and water is a classic method for the formation of halohydrins. masterorganicchemistry.com In the case of this compound, the double bond could potentially react with a source of chlorine and water to form a chlorohydrin intermediate. Such an intermediate would contain three functional groups—an amine, a hydroxyl group, and two chlorides—offering a rich platform for further synthetic transformations.

Advanced Analytical and Spectroscopic Characterization of 3 Chlorobut 3 En 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 3-Chlorobut-3-en-1-amine, ¹H NMR and ¹³C NMR are fundamental for assigning the chemical environment of each proton and carbon atom, respectively.

Proton Nuclear Magnetic Resonance (¹H NMR)

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

|---|---|---|---|

| H on C1 | - | - | - |

| H on C2 | - | - | - |

| H on C4 | - | - | - |

| NH₂ | - | - | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Similarly, a ¹³C NMR spectrum is crucial for confirming the carbon backbone of this compound. The spectrum would be expected to show four distinct signals, corresponding to the four carbon atoms in different chemical environments. The olefinic carbons (C3 and C4) would resonate at lower field (higher ppm values) compared to the sp³-hybridized carbons of the ethylamine (B1201723) fragment (C1 and C2). The carbon atom bonded to the chlorine atom (C3) would be significantly influenced by the electronegativity of the halogen.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C1 | - |

| C2 | - |

| C3 | - |

| C4 | - |

Other Relevant NMR Techniques (e.g., ³¹P NMR for phosphonate (B1237965) derivatives)

The synthesis of phosphonate derivatives of this compound would introduce a phosphorus atom, making ³¹P NMR a valuable analytical tool. ³¹P NMR spectroscopy provides information about the chemical environment of phosphorus nuclei. The chemical shift of the phosphorus signal would be indicative of the formation of the C-P bond and the oxidation state of the phosphorus atom. Furthermore, coupling between the phosphorus nucleus and adjacent protons (¹H-³¹P coupling) would be observable in both the ¹H and ³¹P NMR spectra, providing further structural confirmation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound (C₄H₈ClN) with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. The exact mass of the molecular ion would be compared to the theoretical mass calculated from the isotopic masses of its constituent atoms.

Electron Ionization Mass Spectrometry (MS(EI))

Electron Ionization Mass Spectrometry (MS(EI)) is a hard ionization technique that results in the formation of a molecular ion and numerous fragment ions. The fragmentation pattern observed in the mass spectrum is a characteristic fingerprint of the molecule and can be used to deduce its structure. For this compound, fragmentation would likely involve the loss of a chlorine atom, the cleavage of the carbon-carbon bonds, and rearrangements involving the amine group. The analysis of these fragment ions would provide valuable information for confirming the connectivity of the atoms within the molecule.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the separation of this compound from starting materials, byproducts, and other impurities, as well as for the definitive assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of purity analysis in the pharmaceutical and chemical industries. The separation is based on the differential partitioning of analytes between a stationary phase (the column) and a mobile phase. nih.gov Given the polar nature of the primary amine group in this compound, careful selection of the stationary phase is critical for achieving adequate retention and separation.

Standard reversed-phase columns, such as C18, are often unsuitable for highly polar compounds as they can result in poor retention, with the analyte eluting at or near the void volume. waters.com A more effective approach for a polar compound like this compound is Hydrophilic Interaction Liquid Chromatography (HILIC). hplc.eu HILIC columns possess a polar stationary phase and use a mobile phase with a high concentration of a water-miscible organic solvent, such as acetonitrile, and a small amount of aqueous buffer. This setup allows for the retention and separation of polar analytes. hplc.eu

As with UV-Vis spectroscopy, detection of this compound by a standard UV detector can be challenging. Therefore, derivatization with a UV-active tag, such as dansyl chloride or FMOC-Cl (9-fluorenylmethyloxycarbonyl chloride), is often employed to enhance detection sensitivity. nih.gov

Table 2: Representative HPLC Purity Analysis of a Derivatized this compound Sample

| Peak Number | Retention Time (min) | Analyte | Peak Area (%) |

| 1 | 2.15 | Starting Material Derivative | 1.2 |

| 2 | 3.48 | Byproduct Derivative | 0.8 |

| 3 | 5.72 | Derivatized this compound | 97.5 |

| 4 | 7.21 | Unknown Impurity Derivative | 0.5 |

Note: The presented data is illustrative of a HILIC separation of a derivatized sample, demonstrating the assessment of purity.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. mdpi.com The separation is achieved by partitioning the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. bre.com

The analysis of primary amines by GC can be challenging due to their polarity and tendency to interact with active sites (e.g., silanol (B1196071) groups) on the surface of standard GC columns. This interaction can lead to poor peak shape, characterized by significant tailing, which complicates accurate quantification. labrulez.com To mitigate these effects, specialized columns that are base-deactivated are often employed. restek.com An alternative, or complementary, approach is the derivatization of the amine to a less polar and more volatile derivative, for example, by acylation or silylation. acs.org

For a compound like this compound, a base-deactivated polar capillary column, such as a wax-type column (e.g., Carbowax), would be a suitable choice for direct analysis. labrulez.com A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds in GC.

Table 3: Illustrative Gas Chromatography Data for Purity Assessment of this compound

| Peak Number | Retention Time (min) | Component | Peak Area (%) |

| 1 | 4.28 | Solvent | - |

| 2 | 6.54 | Impurity 1 | 0.7 |

| 3 | 8.91 | This compound | 98.9 |

| 4 | 9.76 | Impurity 2 | 0.4 |

Note: This data is a representative example of a GC-FID analysis on a suitable base-deactivated column.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Chlorobut-3-en-1-amine, and how do reaction conditions influence yield?

- Methodological Answer : Common methods include:

- Nucleophilic substitution of a halogenated precursor (e.g., 3-chlorobut-3-en-1-ol) with ammonia or amines under controlled pH and temperature .

- Reductive amination of ketones or aldehydes with ammonia, using catalysts like Pd/C or NaBH₄, though steric hindrance from the chloro-alkene group may require optimization of solvent polarity (e.g., THF vs. DMF) .

- Key Variables : Temperature (>60°C risks decomposition), solvent polarity (polar aprotic solvents enhance nucleophilicity), and stoichiometric ratios (excess ammonia minimizes byproducts).

Q. What spectroscopic techniques are essential for characterizing this compound, and how are ambiguities resolved?

- Methodological Answer :

- 1H/13C NMR : Identify alkene protons (δ 5.2–5.8 ppm) and amine protons (δ 1.5–2.5 ppm). Chlorine’s electronegativity deshields adjacent carbons, aiding structural confirmation .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 121.5 for [M+H]⁺) and fragmentation patterns distinguish isomers.

- IR Spectroscopy : N-H stretches (~3300 cm⁻¹) and C-Cl stretches (~550–750 cm⁻¹) validate functional groups. Ambiguities require 2D NMR (e.g., HSQC, COSY) or computational modeling (DFT) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and fume hoods mandatory due to potential skin/eye irritation and volatility .

- Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent oxidation or polymerization.

- Spill Management : Neutralize with sodium bicarbonate, followed by adsorption using vermiculite .

Advanced Research Questions

Q. How does the chloro-alkene moiety influence the compound’s reactivity in nucleophilic substitution vs. cycloaddition reactions?

- Methodological Answer :

- Nucleophilic Substitution : The allylic chloride is highly reactive, but steric hindrance from the alkene can slow SN2 mechanisms. Kinetic studies (e.g., varying nucleophiles like NaN₃ or KCN) reveal preference for SN1 pathways in polar solvents .

- Cycloaddition : The alkene participates in [4+2] Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride). Computational studies (DFT) predict regioselectivity based on frontier molecular orbitals .

- Competing Pathways : Competing elimination (e.g., dehydrohalogenation) is minimized by low-temperature conditions (<0°C) and weak bases (e.g., NaHCO₃) .

Q. How can researchers resolve contradictions in reported stability data for this compound under varying pH conditions?

- Methodological Answer :

- Controlled Stability Studies : Conduct accelerated degradation tests (pH 1–13, 25–60°C) with HPLC monitoring. For example, acidic conditions (pH <3) may hydrolyze the amine to but-3-en-1-ol, while alkaline conditions (pH >10) promote polymerization .

- Statistical Analysis : Use ANOVA to compare degradation rates across pH levels. Conflicting data often arise from impurities (e.g., residual solvents) or inconsistent buffering agents .

Q. What strategies optimize stereoselective synthesis of this compound enantiomers for chiral drug intermediates?

- Methodological Answer :

- Chiral Catalysts : Employ asymmetric hydrogenation with Ru-BINAP complexes or Jacobsen’s Mn-salen catalysts to induce enantiomeric excess (>90% ee) .

- Dynamic Kinetic Resolution : Use lipases (e.g., Candida antarctica) to resolve racemic mixtures via acyl transfer, with reaction rates monitored by chiral GC .

- Characterization : Polarimetry and chiral HPLC (e.g., Chiralpak AD-H column) validate enantiopurity.

Data Presentation and Analysis

| Parameter | Synthetic Method A | Synthetic Method B |

|---|---|---|

| Yield (%) | 62 ± 3 | 48 ± 5 |

| Reaction Time (h) | 12 | 24 |

| Purity (HPLC, %) | 98.5 | 95.2 |

| Key Byproduct | But-3-en-1-ol | Diethylamine adduct |

Table 1: Comparative analysis of two synthetic routes for this compound. Method A favors nucleophilic substitution, while Method B involves reductive amination .

Critical Considerations for Future Research

- Mechanistic Studies : Elucidate transition states in stereoselective reactions via in silico modeling (e.g., Gaussian 16) .

- Ecotoxicology : Assess environmental persistence using OECD 301F biodegradation tests .

- Structure-Activity Relationships (SAR) : Modify the chloro-alkene group to evaluate antimicrobial or anticancer activity in hybrid pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.